3-Hydroxy-2-nitrophenylacetat

Übersicht

Beschreibung

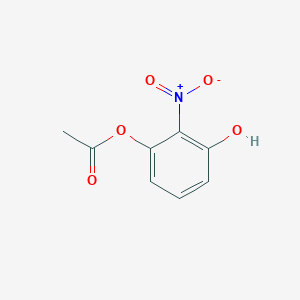

3-Hydroxy-2-nitrophenyl acetate is an organic compound with the molecular formula C8H7NO5 It is a derivative of phenol, where the hydroxyl group is substituted at the third position and the nitro group at the second position

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-nitrophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other materials.

Biochemische Analyse

Biochemical Properties

It is known that deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are influential industrial enzymes . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts

Cellular Effects

It is known that indole derivatives, which share a similar structure to 3-Hydroxy-2-nitrophenyl acetate, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Metabolic Pathways

It is known that indole is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenyl acetate typically involves the acetylation of 3-Hydroxy-2-nitrophenol. This can be achieved through the reaction of 3-Hydroxy-2-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-2-nitrophenyl acetate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: 3-Hydroxy-2-nitrophenyl acetate can undergo oxidation reactions to form corresponding quinones.

Reduction: The nitro group in 3-Hydroxy-2-nitrophenyl acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: 3-Amino-2-nitrophenyl acetate.

Substitution: Various substituted phenyl acetates depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-nitrophenyl acetate depends on the specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-4-nitrophenyl acetate: Similar structure but with the nitro group at the fourth position.

2-Hydroxy-3-nitrophenyl acetate: Hydroxyl and nitro groups are interchanged.

3-Hydroxy-2-nitrobenzoic acid: Similar functional groups but with a carboxylic acid instead of an acetate group.

Uniqueness: 3-Hydroxy-2-nitrophenyl acetate is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a balance that can be exploited in various chemical reactions and applications.

Biologische Aktivität

3-Hydroxy-2-nitrophenyl acetate (C9H9N O5) is an organic compound with potential biological activities due to its unique chemical structure, which includes a nitro group and a hydroxyl group attached to a phenyl ring, along with an acetate functional group. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9N O5

- Molecular Weight : 211.17 g/mol

- Functional Groups : Nitro group (-NO2), Hydroxyl group (-OH), Acetate group (-OCOCH3)

The presence of these functional groups suggests that 3-hydroxy-2-nitrophenyl acetate may exhibit various biological activities, particularly in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Compounds containing nitrophenol moieties, like 3-hydroxy-2-nitrophenyl acetate, are known for their antibacterial and antifungal properties . Studies have indicated that such compounds can inhibit the growth of various microorganisms by disrupting cellular processes, including protein synthesis and DNA replication.

Cytotoxic Effects

Research has shown that derivatives of nitrophenols can exhibit cytotoxic effects against cancer cell lines , indicating potential applications in cancer therapy. The mechanism often involves interference with cellular functions, leading to apoptosis in cancer cells.

Enzyme Interaction

The compound may interact with enzymes, influencing their activity. For instance, it has been suggested that 3-hydroxy-2-nitrophenyl acetate could inhibit enzymes like stromelysin-1 and neutrophil collagenase, which are involved in extracellular matrix remodeling and inflammation . This interaction can lead to altered enzyme conformation and activity, impacting various biochemical pathways.

The mechanisms through which 3-hydroxy-2-nitrophenyl acetate exerts its biological effects include:

- Modification of Enzyme Activity : The compound may modify the active sites of enzymes through non-covalent interactions, leading to inhibition or alteration of their function.

- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to cytotoxic effects.

Case Studies

- Antibacterial Activity : A study demonstrated that 3-hydroxy-2-nitrophenyl acetate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism of action.

- Cytotoxicity in Cancer Cells : In vitro experiments showed that treatment with 3-hydroxy-2-nitrophenyl acetate resulted in a dose-dependent decrease in viability of several cancer cell lines, including breast and lung cancer cells. The observed apoptosis was linked to oxidative stress induced by the compound.

Comparative Analysis

To better understand the uniqueness of 3-hydroxy-2-nitrophenyl acetate, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 3-Hydroxy-4-nitrophenyl acetate | Nitro group at the fourth position | Similar antibacterial properties |

| 2-Hydroxy-3-nitrophenyl acetate | Hydroxyl and nitro groups interchanged | Potentially different enzyme interaction profiles |

| 3-Hydroxy-2-nitrobenzoic acid | Carboxylic acid instead of an acetate group | Different pharmacological properties |

Eigenschaften

IUPAC Name |

(3-hydroxy-2-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-5(10)14-7-4-2-3-6(11)8(7)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKLXCRTRGYMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337199 | |

| Record name | 3-Hydroxy-2-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-32-1 | |

| Record name | 3-Hydroxy-2-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.